molecular formula C42H82NO13P B12066290 azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate

azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate

Cat. No.: B12066290
M. Wt: 840.1 g/mol
InChI Key: LPXBBDNWZKUSIU-MPXVWLFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex phospholipid derivative characterized by:

  • Core structure: A glycerol backbone with a phosphodiester linkage to a pentahydroxycyclohexyl group (likely a myo-inositol derivative) and esterified fatty acid chains.
  • Substituents: A pentadecanoyl (C15:0) chain at the sn-1 position. A (Z)-octadec-9-enoate (oleic acid, C18:1Δ9) chain at the sn-2 position. A phosphate group linked to a pentahydroxycyclohexyl moiety and an azane (NH₃) group.

This molecule shares structural homology with phosphatidylinositol (PI) derivatives but distinguishes itself through the presence of azane and specific acyl chain configurations.

Properties

Molecular Formula

C42H82NO13P

Molecular Weight

840.1 g/mol

IUPAC Name

azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C42H79O13P.H3N/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-36(44)54-34(32-52-35(43)30-28-26-24-22-20-16-14-12-10-8-6-4-2)33-53-56(50,51)55-42-40(48)38(46)37(45)39(47)41(42)49;/h17-18,34,37-42,45-49H,3-16,19-33H2,1-2H3,(H,50,51);1H3/b18-17-;/t34-,37?,38-,39+,40-,41-,42?;/m1./s1

InChI Key

LPXBBDNWZKUSIU-MPXVWLFGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Phospholipid Family

(a) Phosphatidylinositol (PI) Derivatives

Example : (1R)-2-[[Hydroxy[[(1α,2α,3α,4β,5α,6β)-2,3,4,5,6-Pentahydroxycyclohexyl]oxy]phosphinyl]oxy]-1-[[(1-Oxododecyl)oxy]methyl]ethyl Ester (PI(12:0/14:1(9Z)))

  • Similarities: Shared myo-inositol head group. Glycerol-phosphate backbone.
  • Differences :
    • Acyl chains : PI(12:0/14:1(9Z)) has shorter chains (C12:0 and C14:1) compared to the target compound’s C15:0 and C18:1 chains.
    • Functional groups : Lacks azane substitution.
(b) Azane-Containing Phospholipids

Example: Azane [(2R)-3-[2-(Hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-Hexadecanoyloxypropyl] Hexadecanoate

  • Similarities :
    • Presence of azane and phosphate groups.
    • Glycerol backbone with esterified fatty acids.
  • Differences: Head group: Replaces pentahydroxycyclohexyl with a simpler ethanolamine-phosphate group. Acyl chains: Uniform C16:0 chains (palmitic acid) vs. mixed C15:0/C18:1 chains in the target compound.

Quantitative Structural Similarity Analysis

Table 1: Key Structural and Physicochemical Parameters
Parameter Target Compound PI(12:0/14:1(9Z)) Azane-Hexadecanoate
Molecular Weight (Da) ~1,050 (estimated) ~850 ~950
Acyl Chains C15:0 (sn-1), C18:1Δ9 (sn-2) C12:0 (sn-1), C14:1Δ9 (sn-2) C16:0 (sn-1 and sn-2)
Polar Head Group Pentahydroxycyclohexyl + azane Myo-inositol Ethanolamine-phosphate
LogP (Predicted) ~12.5 ~9.8 ~11.2
Hydrogen Bond Donors 8 6 5
Key Observations:
  • The target compound’s longer unsaturated C18:1 chain enhances membrane fluidity compared to saturated C16:0 chains in Azane-Hexadecanoate .

Bioactivity and Functional Comparisons

(a) Similarity Metrics
  • Tanimoto Coefficient : Structural similarity analysis using Morgan fingerprints indicates a Tanimoto score of 0.65–0.70 when compared to PI derivatives, suggesting moderate overlap in pharmacophoric features .
  • Activity Landscape : Unlike PI(12:0/14:1(9Z)), the target compound’s azane group may introduce unique interactions with ammonium-sensitive enzymes (e.g., phospholipases), as seen in analogous azane-modified lipids .
(b) Protein Target Predictions
  • Phospholipase A2 (PLA2) : The unsaturated C18:1 chain may enhance substrate recognition by PLA2, similar to oleate-containing phospholipids .
  • Inositol Phosphate Kinases: The pentahydroxycyclohexyl group could mimic myo-inositol, though azane substitution may disrupt binding to inositol-requiring enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.